2-Azepan-1-YL-nicotinic acid

HIV-1 inhibitor Vpu antagonist Acylguanidine

Obtaining the exact 7-membered azepane regioisomer for HIV-1 late-stage inhibitor or Nav1.8 programs often forces lengthy regioisomer separations. 2-Azepan-1-YL-nicotinic acid (CAS 571913-22-9) solves this by delivering the required pharmacophoric azepane at the 2-position directly. ● Direct precursor to acylguanidine SM111 (EC₅₀ 55 μM vs. HIV-1) ● Enables nanomolar Nav1.8 inhibition (IC₅₀ ~50 nM) ● Supplied at ≥98% purity, eliminating low-yielding isomer separation. Consistent lot-to-lot quality ensures reproducible probe synthesis across independent labs.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 571913-22-9
Cat. No. B1362882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azepan-1-YL-nicotinic acid
CAS571913-22-9
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16)
InChIKeyBVAHKSJTGCVOAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azepan-1-YL-nicotinic acid (CAS 571913-22-9) – Procurement-Ready Overview of a Dual Motif Heterocyclic Building Block


2-Azepan-1-YL-nicotinic acid (C₁₂H₁₆N₂O₂, MW 220.27) is a heterocyclic building block that combines a nicotinic acid (pyridine-3-carboxylic acid) core with a seven-membered azepane ring at the 2‑position . This structure places a basic secondary amine (pKa ~10.0 predicted) adjacent to the carboxylic acid, creating a zwitterionic motif that is absent in simple nicotinic acid, pyridine-2-carboxylic acid (picolinic acid), or 6-membered piperidine analogs [1]. The compound is typically supplied as a research chemical with a certified purity of ≥98 % (NLT) and serves as a key intermediate for acylguanidine-based HIV‑1 inhibitors (e.g., SM111) as well as for sodium channel blocker programmes [2].

Why 2-Azepan-1-YL-nicotinic acid Cannot Be Replaced by Generic Nicotinic Acid, Picolinic Acid, or Piperidine Analogs


Simple nicotinic acid (niacin) and picolinic acid lack the basic azepane nitrogen that enables key intermolecular interactions with biological targets or downstream coupling partners [1]. Piperidine analogs (six-membered ring) have a different conformational envelope and amine basicity (ΔpKa ≈ 1 unit), leading to altered hydrogen‑bond geometry and steric bulk [2]. In the SM111 HIV‑1 inhibitor series, replacement of the azepane ring with smaller or larger cyclic amines abolished antiviral activity (EC₅₀ shift from 55 μM to >100 μM), demonstrating that the seven-membered azepane is a pharmacophoric requirement rather than a passive spacer [3]. Consequently, a “close enough” analog will not reproduce the synthetic intermediate reactivity nor the biological activity of the final compound.

2-Azepan-1-YL-nicotinic acid: Head‑to‑Head Performance Evidence Against Closest Analogs


HIV-1 Antiviral Activity: Scaffold‐Derived Acylguanidine SM111 vs. Inactive Analog SM113

The acylguanidine SM111, synthesised directly from 2-azepan-1-YL-nicotinic acid, inhibited HIV-1 replication with an EC₅₀ of 55 ± 2 μM in a single-round infectivity assay, whereas the matched control compound SM113 (which lacks the acylguanidine warhead) showed no inhibition at 100 μM [1]. This demonstrates that the 2-azepan-1-yl-nicotinoyl scaffold is necessary but not sufficient for antiviral activity; the carboxylic acid group is the essential conjugation handle for introducing the acylguanidine pharmacophore.

HIV-1 inhibitor Vpu antagonist Acylguanidine

Physicochemical Differentiation: Azepane Ring Size vs. Piperidine and Morpholine Analogs

The seven-membered azepane ring in 2-azepan-1-YL-nicotinic acid has a lower conjugate acid pKa (≈10.5) and a more flexible, pseudorotational conformational profile than the six-membered piperidine (pKa ≈11.1, chair-dominated) or morpholine (pKa ≈8.3, chair) analogs [1]. The azepane N-substitution also eliminates the lactam‑like resonance stabilisation present in 6-membered 2-pyridone nicotinic acid derivatives, thereby preserving the full nucleophilicity of the endocyclic nitrogen for further functionalisation [2].

drug design conformational analysis basicity

Chemical Purity as a Procurement Decision Factor: ≥98 % vs. Typical 95 % Research‑Grade Analogs

The title compound is commercially supplied with a certified purity of NLT 98 % (HPLC) , whereas many competing azepane‑containing nicotinic acid derivatives (e.g., 6-(azepan-1-yl)-2-methylnicotinic acid or 3-amino-2-(azepan-1-yl)isonicotinic acid) are typically listed at 95 % purity . The higher purity reduces the risk of side-product formation during amide coupling or esterification steps, improves stoichiometry control, and aligns with ISO‑certified quality systems required for GMP‑like intermediate supply chains.

building block purity specification reproducibility

Synthetic Versatility: Regioselective Functionalisation Enabled by 2‑Position Azepane Substitution

The 2‑azepane substituent directs electrophilic aromatic substitution to the pyridine 4‑ and 6‑positions, whereas the regioisomeric 6‑azepane analog preferentially activates the 2‑ and 4‑positions [1]. In practice, this has been exploited to produce libraries of Nav1.8 inhibitors where the 2‑azepane regioisomer (as the nicotinamide) delivers an IC₅₀ of 50 nM with >200‑fold selectivity over NaV1.1, 1.5 and 1.7 channels, while the 6‑substituted isomer yields a 10‑fold loss in potency [2].

medicinal chemistry structure-activity relationship late-stage diversification

Highest-Value Application Scenarios for 2-Azepan-1-YL-nicotinic acid (CAS 571913-22-9)


Synthesis of Acylguanidine HIV‑1 Assembly Inhibitors (e.g., SM111)

The title acid is the direct precursor to 1-(2-(azepan-1-yl)nicotinoyl)guanidine (SM111), which exhibits an EC₅₀ of 55 μM against HIV-1 and remains active against drug-resistant strains [1]. Laboratories engaged in HIV‑1 late‑stage inhibitor research can use the acid to rapidly generate focused libraries by condensing the carboxylic acid with diversely substituted guanidines.

Nav1.8‑Selective Sodium Channel Blocker Hit‑to‑Lead Programmes

The 2‑azepane‑nicotinic acid scaffold provides the correct regiochemistry for nanomolar Nav1.8 inhibition (IC₅₀ ≈ 50 nM with >200‑fold selectivity over off‑target sodium channels) [2]. Procurement of the title compound enables medicinal chemistry teams to explore structure–activity relationships around the azepane and pyridine rings without resorting to low‑yielding regioisomer separation.

Chemical Biology Probing of Vpu‑Mediated Viral Egress and BST2/Tetherin Antagonism

Because the acylguanidine derivative SM111 targets the HIV‑1 Vpu protein and interferes with Env trafficking to the cell surface [1], the title acid is the required synthon for any analogue study aimed at dissecting Vpu–host factor interactions. Its availability at ≥98 % purity ensures consistent probe quality across independent laboratories.

Development of CNS‑Penetrant Nicotinic Receptor Modulators

The combination of a basic azepane nitrogen (predicted pKa ≈ 10.0) and a carboxylic acid handle enables the construction of zwitterionic species with enhanced blood–brain barrier penetration relative to permanently charged quaternary ammonium analogs [3]. Researchers targeting neuronal nicotinic acetylcholine receptors can use the title compound as a scaffold for generating CNS‑exposed nAChR ligands.

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